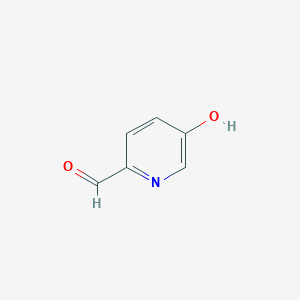

5-Hydroxypicolinaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

5-hydroxypyridine-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO2/c8-4-5-1-2-6(9)3-7-5/h1-4,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSODMUBHOXGNNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50299068 | |

| Record name | 5-hydroxypicolinaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50299068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31191-08-9 | |

| Record name | 31191-08-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127948 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-hydroxypicolinaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50299068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Hydroxypyridine-2-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways of 5 Hydroxypicolinaldehyde

Laboratory-Scale Synthetic Routes

Several strategies have been developed for the synthesis of 5-Hydroxypicolinaldehyde in a laboratory setting, offering flexibility in terms of starting materials and reaction conditions.

Synthesis from 5-Hydroxy-2-formylpyridine with Hydroxylamine (B1172632) Hydrochloride

The reaction of this compound with hydroxylamine hydrochloride does not yield the aldehyde itself but rather its corresponding oxime derivative, this compound oxime. This reaction is a standard method for the characterization and purification of aldehydes and ketones. researchgate.netwikipedia.org The formation of the oxime proceeds through the nucleophilic addition of hydroxylamine to the carbonyl group of the aldehyde, followed by dehydration. researchgate.net

Typically, the reaction is carried out by refluxing an alcoholic solution of the aldehyde with hydroxylamine hydrochloride in the presence of a base, such as pyridine (B92270) or sodium acetate. researchgate.netdss.go.th The base is necessary to neutralize the hydrochloric acid liberated during the reaction. Solvent-free conditions have also been explored to provide a more environmentally friendly approach. researchgate.net The resulting oxime is often a crystalline solid, which can be easily purified by recrystallization. wikipedia.org While this reaction is important for derivatization, the regeneration of the aldehyde from the stable oxime requires a subsequent hydrolysis step, typically under acidic conditions. wikipedia.org

Oxidation of 5-Hydroxypyridine or 5-Hydroxypyridine-2-methanol

A common and effective method for the synthesis of this compound involves the oxidation of a precursor with a methyl or hydroxymethyl group at the 2-position of the 5-hydroxypyridine scaffold.

The oxidation of 5-hydroxy-2-methylpyridine (B31158) to this compound is a viable route. To prevent the oxidation of the electron-rich pyridine ring or the hydroxyl group, the phenolic hydroxyl group is often protected prior to the oxidation of the methyl group. A common protecting group is the benzyl (B1604629) or a substituted benzyl group, such as a 4-methoxybenzyl group. sigmaaldrich.com The oxidation of the methyl group can be achieved using various oxidizing agents. Selenium(IV) oxide (SeO₂) is a reagent known for the selective oxidation of methyl groups adjacent to a heterocyclic ring to the corresponding aldehydes. nih.gov

Alternatively, 5-hydroxypyridine-2-methanol can serve as the immediate precursor to this compound. The oxidation of this primary alcohol to the aldehyde requires a mild oxidizing agent to avoid over-oxidation to the carboxylic acid. Manganese dioxide (MnO₂) is a widely used reagent for the selective oxidation of allylic and benzylic alcohols to the corresponding aldehydes and has been shown to be effective in the oxidation of hydroxymethyl groups on other heterocyclic rings. bwise.kr

The general scheme for this approach is presented in the table below.

| Starting Material | Key Transformation | Reagents | Product |

| 5-Hydroxy-2-methylpyridine | Protection of hydroxyl group, followed by oxidation of the methyl group | 1. Protecting agent (e.g., 4-methoxybenzyl chloride) 2. Oxidizing agent (e.g., SeO₂) 3. Deprotection | This compound |

| 5-Hydroxypyridine-2-methanol | Oxidation of the primary alcohol | Mild oxidizing agent (e.g., MnO₂) | This compound |

Selective Formylation of 5-Hydroxypyridine

Direct formylation of 5-hydroxypyridine at the C2 position presents another synthetic strategy. The hydroxyl group at the 5-position activates the pyridine ring towards electrophilic substitution, directing the incoming formyl group primarily to the ortho and para positions (positions 2, 4, and 6). Several classic formylation reactions, typically used for electron-rich aromatic compounds like phenols, can be adapted for this purpose. chemistrysteps.comsciencemadness.orgwikipedia.org

The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, generated from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to formylate electron-rich aromatic and heteroaromatic compounds. chemistrysteps.comnrochemistry.comorganic-chemistry.org The reaction is generally regioselective, favoring substitution at the less sterically hindered position. nrochemistry.com For 5-hydroxypyridine, formylation is expected to occur at the ortho-position (C6 and C2) relative to the hydroxyl group.

The Reimer-Tiemann reaction is another method for the ortho-formylation of phenols, employing chloroform (B151607) in a basic solution. unacademy.commychemblog.comorganicreactions.org The reactive electrophile in this reaction is dichlorocarbene. While effective for many phenols, the reaction conditions are harsh and may not be suitable for all substituted pyridines. sciencemadness.org

The Duff reaction uses hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium, such as glycerol (B35011) and boric acid or acetic acid. wikipedia.orgsynarchive.comecu.edu This method is also known for its ortho-selectivity in the formylation of phenols. wikipedia.org However, the Duff reaction is not universally successful for all hydroxy-substituted nitrogen heterocycles; for instance, it has been reported to fail with 2-hydroxypyridine. uni.edu

A comparison of these formylation methods is provided below.

| Reaction | Reagents | Key Features |

| Vilsmeier-Haack | DMF, POCl₃ | Mild conditions, good for electron-rich heterocycles. chemistrysteps.comnrochemistry.com |

| Reimer-Tiemann | CHCl₃, strong base | ortho-selective, but harsh conditions. unacademy.commychemblog.com |

| Duff Reaction | Hexamethylenetetramine, acid | ortho-selective for phenols, but may not be suitable for all hydroxypyridines. wikipedia.orgsynarchive.com |

Other Organic Reaction Pathways Involving Pyridine Derivatives

This compound can also be synthesized through the chemical modification of other functionalized pyridine precursors.

One such pathway starts from 2-chloro-5-hydroxypyridine . The chlorine atom at the 2-position can be converted to a formyl group through various methods. One approach involves a metal-halogen exchange followed by reaction with a formylating agent. For example, treatment with n-butyllithium can generate a lithiated pyridine species, which can then be reacted with a formylating agent like N,N-dimethylformamide (DMF). guidechem.com

Another potential precursor is 5-hydroxy-2-cyanopyridine . The cyano group can be reduced to an aldehyde. A common method for this transformation is the use of a reducing agent such as diisobutylaluminium hydride (DIBAL-H) at low temperatures, which can selectively reduce the nitrile to an imine that is then hydrolyzed to the aldehyde upon workup. Alternatively, catalytic hydrogenation of the nitrile in the presence of a controlled amount of hydrogen and a suitable catalyst can also yield the aldehyde. google.com

Industrial-Scale Production Methods and Optimization

While specific details on the industrial-scale production of this compound are not extensively documented in publicly available literature, potential large-scale synthesis techniques can be inferred from efficient laboratory methods and general principles of industrial chemical production.

Large-Scale Synthesis Techniques

For industrial production, the choice of synthetic route is dictated by factors such as cost and availability of starting materials, reaction efficiency, safety, and environmental impact. The Chichibabin pyridine synthesis, which involves the reaction of aldehydes or ketones with ammonia, is a common method for the large-scale production of pyridine and its simple derivatives. postapplescientific.com Another industrial method is the Bönnemann cyclization, which utilizes acetylene (B1199291) and a nitrile in the presence of a cobalt catalyst. postapplescientific.com However, for a specifically substituted pyridine like this compound, a more targeted approach starting from a functionalized precursor is likely more practical.

A plausible industrial-scale synthesis could be based on the catalytic hydrogenation of 5-hydroxy-2-cyanopyridine . The catalytic reduction of cyanopyridines to pyridine aldehydes has been patented for industrial application. google.comgoogle.com This process often involves passing a gaseous mixture of the cyanopyridine, water, and formic acid over a solid catalyst at elevated temperatures. google.com The optimization of this process would involve careful selection of the catalyst, reaction temperature, pressure, and residence time to maximize the yield of the aldehyde and minimize side reactions.

The following table summarizes potential industrial synthesis approaches.

| Starting Material | General Method | Key Considerations for Industrial Scale |

| Acetaldehyde, Formaldehyde, Ammonia | Chichibabin-type condensation | Would require complex control to achieve the desired substitution pattern. postapplescientific.com |

| 5-Hydroxy-2-cyanopyridine | Catalytic reduction of the nitrile group | Catalyst selection and lifetime, process control (temperature, pressure), and product purification. google.comgoogle.com |

Advanced Purification Methodologies (e.g., Recrystallization, Chromatography)

The isolation and purification of this compound from reaction mixtures are critical for obtaining a product with the high degree of purity required for subsequent applications. Advanced methodologies such as recrystallization and chromatography are standardly employed.

Recrystallization is a primary technique used to purify solid compounds. mt.comlibretexts.org This method is founded on the principle that the solubility of most solids in a solvent increases with temperature. libretexts.orgyoutube.com The process involves dissolving the impure this compound in a suitable solvent at or near its boiling point to create a saturated solution. youtube.com The selection of an appropriate solvent is crucial; it should dissolve the compound well at high temperatures but poorly at low temperatures, while impurities should either be insoluble at high temperatures or remain soluble at low temperatures. mt.comyoutube.com As the saturated solution slowly cools, the solubility of this compound decreases, leading to the formation of pure crystals, while the majority of impurities remain dissolved in the solvent. mt.comyoutube.com The purified crystals are then typically collected via vacuum filtration, washed with a small amount of cold solvent, and dried. libretexts.org

Chromatography encompasses a range of techniques used for separating mixtures. For a compound like this compound, column chromatography is a common and effective purification method. This technique relies on the differential partitioning of the compound and impurities between a stationary phase (often silica (B1680970) gel or alumina (B75360) packed in a column) and a mobile phase (a solvent or solvent mixture). The crude product is loaded onto the top of the column, and the mobile phase is passed through. Components of the mixture travel down the column at different rates based on their polarity and affinity for the stationary and mobile phases, allowing for the collection of pure fractions of this compound.

| Method | Principle | Typical Application | Advantages |

| Recrystallization | Difference in solubility of the compound and impurities in a solvent at different temperatures. mt.comlibretexts.orgyoutube.com | Purification of solid products from a reaction, especially after microwave-assisted synthesis. ajrconline.org | Can yield highly pure crystalline solids; relatively simple and cost-effective for large quantities. |

| Column Chromatography | Differential adsorption and partitioning of components between a stationary and a mobile phase. | Separation of complex mixtures; purification when recrystallization is ineffective or for non-crystalline products. | Highly versatile; can separate compounds with very similar properties; applicable to a wide range of quantities. |

Green Chemistry Approaches in this compound Synthesis

In line with modern synthetic practices, the principles of green chemistry are increasingly applied to the synthesis of this compound. unibo.it These approaches aim to reduce or eliminate the use and generation of hazardous substances, improve energy efficiency, and utilize renewable feedstocks. unibo.it Key green methodologies applicable to this synthesis include microwave-assisted techniques and catalytic oxidation methods.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool that aligns with the principles of green chemistry. ajrconline.org This technique utilizes microwave radiation to heat reaction mixtures directly and efficiently. ajrconline.orgchemicaljournals.com Unlike conventional heating methods that rely on conduction and convection, microwave heating is achieved through the interaction of the electromagnetic field with polar molecules in the reaction, resulting in rapid and uniform heating throughout the material. ajrconline.orgnih.gov

The primary advantages of MAOS include dramatically reduced reaction times, often from hours to minutes, and significant improvements in product yields. ajrconline.orgchemicaljournals.commdpi.com The enhanced reaction rates are a consequence of the high temperatures that can be rapidly achieved. nih.gov This efficiency can lead to lower energy consumption and the potential to perform reactions under solvent-free conditions, further enhancing the green credentials of the synthesis. chemicaljournals.com

Catalytic Oxidation Methods

Catalytic oxidation methods represent a cornerstone of green chemistry for the synthesis of aldehydes. These processes often utilize environmentally benign oxidants, such as molecular oxygen from the air, in place of stoichiometric, often hazardous, oxidizing agents. mdpi.com The synthesis of this compound can be envisioned via the catalytic oxidation of its corresponding alcohol, 5-hydroxy-2-pyridinemethanol.

| Green Approach | Core Principle | Key Advantages |

| Microwave-Assisted Synthesis | Direct heating of polar molecules via microwave irradiation. ajrconline.orgnih.gov | Highly accelerated reaction rates, reduced reaction times, improved yields, energy efficiency. ajrconline.orgchemicaljournals.comnih.gov |

| Catalytic Oxidation | Use of a catalyst to facilitate oxidation, often with a green oxidant like O2. mdpi.com | High atom economy, use of benign oxidants, catalyst recyclability, reduced waste generation. mdpi.commdpi.com |

Functional Group Interconversions and Derivatization

The aldehyde functional group in this compound is a versatile handle for a variety of chemical transformations, allowing for its conversion into other important functional groups and the synthesis of diverse derivatives.

Oxidation Reactions to Carboxylic Acids (e.g., 5-Hydroxy-2-pyridinecarboxylic acid)

The aldehyde group of this compound can be readily oxidized to a carboxylic acid, yielding 5-Hydroxy-2-pyridinecarboxylic acid. chemimpex.comchemdad.com This transformation is a fundamental reaction in organic synthesis. The oxidation can be achieved using a variety of classic oxidizing agents, such as potassium permanganate (B83412) or chromium-based reagents. However, in keeping with green chemistry principles, catalytic methods are preferred. For instance, the oxidation can be carried out using molecular oxygen or air as the oxidant in the presence of a suitable metal catalyst. mdpi.com This process mirrors the subsequent oxidation step observed in related biomass-derived aldehydes, where the aldehyde is converted to a carboxylic acid function. mdpi.com The resulting product, 5-Hydroxy-2-pyridinecarboxylic acid, is a useful synthetic intermediate in its own right. chemdad.com

Reduction Reactions to Alcohols (e.g., 5-Hydroxy-2-pyridinemethanol)

Conversely, the aldehyde can be reduced to a primary alcohol, affording 5-Hydroxy-2-pyridinemethanol. chemsrc.com This reduction is commonly performed using hydride-based reducing agents, with sodium borohydride (B1222165) (NaBH₄) being a mild and selective choice for converting aldehydes in the presence of other functional groups. Alternatively, catalytic hydrogenation, employing hydrogen gas and a metal catalyst like palladium, platinum, or nickel, can also effect this transformation cleanly and efficiently. The product, 5-Hydroxy-2-pyridinemethanol, has been isolated from natural sources and is a valuable building block for further synthesis. chemsrc.com

| Transformation | Starting Material | Reagent/Method | Product |

| Oxidation | This compound | Catalytic oxidation (e.g., Pt, O₂) or chemical oxidants (e.g., KMnO₄) | 5-Hydroxy-2-pyridinecarboxylic acid chemimpex.comchemdad.com |

| Reduction | This compound | Hydride reagents (e.g., NaBH₄) or catalytic hydrogenation (e.g., H₂, Pd/C) | 5-Hydroxy-2-pyridinemethanol chemsrc.com |

Substitution Reactions of the Hydroxyl Group

The hydroxyl group of this compound can undergo substitution reactions, most notably O-alkylation to form ethers. The Williamson ether synthesis, a well-established method for forming ethers, is applicable here. This reaction typically involves the deprotonation of the hydroxyl group with a base to form an alkoxide, which then acts as a nucleophile and attacks an alkyl halide.

Studies have explored environmentally benign methods for the O-alkylation of hydroxy-pyridines, including this compound. Research has demonstrated the use of ultrasonically-assisted and microwave-assisted Williamson synthesis in aqueous surfactant media. These methods offer advantages such as reduced reaction times and high product yields. For instance, the etherification of this compound with various alcohols has been successfully carried out, yielding the corresponding 5-alkoxypicolinaldehydes.

The efficiency of these green synthetic protocols is highlighted in the following data, which showcases the reaction times and yields for the O-alkylation of this compound with different alcohols under ultrasonic and microwave irradiation.

Interactive Data Table: O-Alkylation of this compound

| Alcohol | Method | Reaction Time (min) | Yield (%) |

| Methanol | Ultrasound | 78 | 92 |

| Methanol | Microwave | 2.1 | 88 |

| Ethanol (B145695) | Ultrasound | 90 | 88 |

| Ethanol | Microwave | 2.5 | 86 |

| 1-Propanol | Ultrasound | 138 | 87 |

| 1-Propanol | Microwave | 2.4 | 85 |

| 2-Propanol | Ultrasound | 90 | 88 |

| 2-Propanol | Microwave | 2.3 | 87 |

Schiff Base Formation and Its Mechanistic Implications

The aldehyde functional group in this compound readily reacts with primary amines to form Schiff bases, also known as imines. This condensation reaction is of significant importance in the synthesis of various biologically active compounds and coordination complexes. The general mechanism involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration.

The reaction is typically reversible and can be catalyzed by either acid or base. In the absence of a catalyst, the reaction can still proceed, particularly with more nucleophilic amines. The formation of the Schiff base is often driven to completion by the removal of water.

Reactions with Hydrazine (B178648)

The reaction of this compound with hydrazine and its derivatives leads to the formation of hydrazones, a specific class of Schiff bases. These reactions follow the general mechanism of imine formation. The nucleophilic nitrogen of hydrazine attacks the electrophilic carbonyl carbon of the aldehyde, leading to a carbinolamine intermediate which then dehydrates to form the C=N bond of the hydrazone.

Hydrazones derived from pyridine aldehydes are of interest for their potential biological activities and as ligands in coordination chemistry. The reaction to form these compounds is generally straightforward and proceeds with good yields.

Reactions with Amines (e.g., Phenethylamine (B48288) Conjugates)

Similarly, this compound reacts with various primary amines to form a wide array of Schiff bases. A notable example is the reaction with phenethylamine and its derivatives. The synthesis of these conjugates is typically achieved by the condensation of the aldehyde and the amine in a suitable solvent, such as ethanol.

The formation of phenethylamine-derived Schiff bases is significant due to the prevalence of the phenethylamine scaffold in many biologically active molecules. The resulting imines can serve as intermediates for further synthetic transformations or be evaluated for their own biological properties.

Glycosylation Reactions Utilizing this compound

The hydroxyl group of this compound can serve as a nucleophile in glycosylation reactions, leading to the formation of O-glycosides. In these reactions, a glycosyl donor, which is a sugar derivative with a good leaving group at the anomeric carbon, reacts with the hydroxyl group of this compound.

This process allows for the attachment of a carbohydrate moiety to the pyridine ring, a strategy often employed in medicinal chemistry to enhance the solubility and bioavailability of a parent molecule. The synthesis of such glycosides can be achieved through various chemical and enzymatic methods, although specific examples utilizing this compound are not extensively documented in readily available literature.

Reactions with Other Aldehydes and Pyridine Derivatives

The aldehyde group of this compound can participate in condensation reactions with other carbonyl compounds that possess enolizable protons. These reactions, such as the Claisen-Schmidt and Knoevenagel condensations, are fundamental carbon-carbon bond-forming reactions in organic synthesis.

In a Claisen-Schmidt condensation, this compound would react with a ketone in the presence of a base to form an α,β-unsaturated ketone. Similarly, in a Knoevenagel condensation, it would react with a compound containing an active methylene (B1212753) group (e.g., malonic acid derivatives) in the presence of a weak base. These reactions would lead to the extension of the carbon skeleton and the formation of conjugated systems.

Furthermore, reactions of this compound with other pyridine derivatives can lead to the synthesis of more complex heterocyclic systems. For example, its aldehyde group could potentially react with an amino group on another pyridine ring to form a Schiff base, linking the two pyridine moieties.

Advanced Spectroscopic and Analytical Characterization of 5 Hydroxypicolinaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds, providing detailed information about the chemical environment of individual atoms. nih.govorganicchemistrydata.org For 5-Hydroxypicolinaldehyde, both ¹H and ¹³C NMR are utilized to confirm its molecular structure.

In ¹H NMR spectroscopy, the chemical shifts (δ) of the protons are indicative of their local electronic environment. The spectrum of this compound would be expected to show distinct signals for the aldehydic proton, the aromatic protons on the pyridine (B92270) ring, and the hydroxyl proton. The aldehydic proton typically appears at a downfield chemical shift, often in the range of 9-10 ppm, due to the deshielding effect of the carbonyl group. The aromatic protons will exhibit characteristic splitting patterns (coupling) that reveal their connectivity. The hydroxyl proton's chemical shift can be variable and is often concentration and solvent-dependent. core.ac.uk

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal. The carbonyl carbon of the aldehyde group is characteristically found at a very downfield position, typically between 190-200 ppm. The carbons of the pyridine ring will appear in the aromatic region (approximately 100-160 ppm), with their specific shifts influenced by the positions of the hydroxyl and aldehyde substituents.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

This table is predictive and actual experimental values may vary based on solvent and other experimental conditions.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aldehyde (CHO) | 9.5 - 10.5 | 190 - 200 |

| Pyridine H-3 | 7.0 - 8.0 | 120 - 130 |

| Pyridine H-4 | 7.0 - 8.0 | 135 - 145 |

| Pyridine H-6 | 8.0 - 9.0 | 145 - 155 |

| Pyridine C-2 | - | 150 - 160 |

| Pyridine C-3 | - | 120 - 130 |

| Pyridine C-4 | - | 135 - 145 |

| Pyridine C-5 | - | 155 - 165 |

| Pyridine C-6 | - | 145 - 155 |

| Hydroxyl (OH) | Variable | - |

Mass Spectrometry (MS) in Molecular Characterization and Metabolic Studies

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. nih.gov For this compound (C₆H₅NO₂), high-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, confirming its molecular formula. chemspider.com The expected exact mass would be calculated based on the most abundant isotopes of its constituent atoms.

In addition to molecular weight determination, MS, particularly when coupled with fragmentation techniques (MS/MS), can provide structural information. The fragmentation pattern of the molecular ion can help to identify characteristic substructures within the molecule. For this compound, common fragmentation pathways might involve the loss of the formyl group (CHO) or the hydroxyl group (OH).

Mass spectrometry is also an invaluable tool in metabolic studies. By using isotopically labeled this compound, researchers can trace its metabolic fate in biological systems. The mass spectrometer can distinguish between the labeled and unlabeled compound and its metabolites, providing insights into its biotransformation pathways.

Table 2: Key Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₆H₅NO₂ |

| Molecular Weight (average) | 123.11 g/mol chemspider.com |

| Expected Exact Mass (Monoisotopic) | 123.0320 u |

| Common Fragmentation Losses | -CHO, -OH, -CO |

High-Performance Liquid Chromatography (HPLC) in Purity Assessment and Kinetic Analysis

High-Performance Liquid Chromatography (HPLC) is a premier separation technique used to assess the purity of a compound and to perform quantitative analysis. For this compound, a reversed-phase HPLC method is typically employed, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture, such as water and acetonitrile (B52724) or methanol.

The purity of a this compound sample can be determined by analyzing its chromatogram. A pure sample will ideally show a single, sharp peak at a specific retention time. The presence of additional peaks would indicate the presence of impurities. The area under the main peak is proportional to the concentration of the compound, allowing for quantitative assessment. Commercial suppliers often use gas chromatography (GC) to specify purity levels, for instance, greater than 98.0%. tcichemicals.com

HPLC is also a vital tool for kinetic analysis. By monitoring the change in the concentration of this compound over time, the rates of chemical reactions involving this compound can be determined. This is achieved by taking samples at various time points, separating the components by HPLC, and quantifying the amount of reactant remaining or product formed.

Table 3: Typical HPLC Parameters for the Analysis of this compound

| Parameter | Condition |

| Column | Reversed-phase C18 |

| Mobile Phase | Gradient of water and acetonitrile/methanol |

| Detector | UV-Vis Diode Array Detector (DAD) |

| Wavelength | Dependent on UV-Vis spectrum, typically around the λmax |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. masterorganicchemistry.comlibretexts.org The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its functional groups.

A broad absorption band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group. The C=O stretching vibration of the aldehyde group will give a strong, sharp peak typically in the range of 1680-1710 cm⁻¹. Aromatic C-H stretching vibrations are usually observed above 3000 cm⁻¹, while C=C and C=N stretching vibrations of the pyridine ring appear in the 1400-1600 cm⁻¹ region. vscht.cz

Table 4: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Hydroxyl (O-H) | Stretching | 3200 - 3600 (broad) |

| Aldehyde (C=O) | Stretching | 1680 - 1710 (strong, sharp) |

| Aromatic (C-H) | Stretching | > 3000 |

| Pyridine Ring (C=C, C=N) | Stretching | 1400 - 1600 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as aromatic rings and carbonyl groups. msu.edu The UV-Vis spectrum of this compound is expected to show absorption maxima (λmax) corresponding to π → π* and n → π* electronic transitions.

The pyridine ring and the aldehyde group constitute a conjugated system, which influences the position of the absorption bands. The spectrum is typically recorded in a solvent such as ethanol (B145695) or methanol. The position of the λmax can be affected by the pH of the solution due to the potential for protonation or deprotonation of the hydroxyl group and the pyridine nitrogen. This property can be utilized to determine the pKa of the compound. pharmascholars.com

X-ray Diffraction Studies of this compound Derivatives

By forming crystalline derivatives, for instance, through reactions of the aldehyde or hydroxyl group, it is possible to obtain single crystals suitable for X-ray diffraction analysis. The resulting crystal structure would reveal details about the planarity of the pyridine ring, the conformation of the aldehyde group, and the hydrogen bonding patterns involving the hydroxyl group.

Electrochemical Methods (e.g., Cyclic Voltammetry)

Electrochemical methods, such as cyclic voltammetry, can be used to study the redox properties of this compound. mdpi.com The presence of the electron-withdrawing aldehyde group and the electron-donating hydroxyl group on the pyridine ring will influence its electrochemical behavior.

In a cyclic voltammetry experiment, the potential is swept linearly to a set value and then reversed. The resulting voltammogram provides information about the oxidation and reduction potentials of the compound. For this compound, the hydroxyl group can be oxidized, and the aldehyde group can be reduced. The peak potentials and currents can provide insights into the thermodynamics and kinetics of these electron transfer processes. The electrochemical behavior is often pH-dependent, reflecting the involvement of protons in the redox reactions. nih.gov

Applications of 5 Hydroxypicolinaldehyde in Chemical Research

Building Block in Complex Organic Synthesis

As a reactive intermediate, 5-Hydroxypicolinaldehyde serves as a foundational component for constructing more elaborate molecular architectures. Its aldehyde group is particularly susceptible to nucleophilic attack and condensation reactions, while the pyridine (B92270) ring and hydroxyl group offer further sites for modification or influence the electronic properties of the molecule.

This compound is utilized as a precursor in the synthesis of a variety of other heterocyclic compounds. The aldehyde functionality allows for its integration into multi-component reactions, enabling the efficient assembly of complex ring systems. Its role as a starting material facilitates the generation of substituted pyridine derivatives and other fused heterocyclic structures, which are prominent scaffolds in medicinal chemistry and materials science.

The synthesis of chromenopyridine scaffolds, an important class of heterocyclic compounds, often involves multi-component reactions utilizing salicylaldehydes as a key starting material. mdpi.com These reactions typically proceed by reacting the aldehyde with an active methylene (B1212753) compound and a nucleophile. mdpi.com Given its structural analogy to salicylaldehyde (B1680747) (a hydroxy-substituted aromatic aldehyde), this compound can function as a suitable precursor for analogous pyridine-fused chromene systems, known as chromenopyridines. The aldehyde group undergoes condensation to form the core structure, which then cyclizes to yield the final chromenopyridine framework. mdpi.com

In the construction of purine (B94841) isosteres, such as triazolo-triazine derivatives, aldehydes are crucial reactants. rsc.orgresearchgate.net A general and convenient synthetic method involves a one-pot, three-component reaction between a hydrazine (B178648) derivative, cyanoguanidine, and a variety of aldehydes. rsc.org this compound can serve as the aldehyde component in this type of reaction. The aldehyde's carbon atom becomes incorporated into the resulting heterocyclic ring, effectively "formylating" the purine isostere structure and appending the 5-hydroxypyridinyl substituent to the new scaffold. rsc.orgresearchgate.net

Coordination Chemistry and Metal Complexation

The molecular structure of this compound is well-suited for the coordination of metal ions. The presence of a nitrogen atom within the aromatic ring and a nearby hydroxyl group creates an ideal pocket for metal binding, a feature also seen in potent chelators like 8-hydroxyquinoline. scirp.org

This compound functions as a bidentate ligand, meaning it can bind to a central metal ion through two donor atoms simultaneously. scirp.org Upon deprotonation of the hydroxyl group, the resulting anionic oxygen atom and the nitrogen atom of the pyridine ring act as Lewis bases, donating their electron pairs to a metal center to form a coordination complex. scirp.org This bidentate coordination is a common feature for ligands used to form stable metal complexes. mdpi.comresearchgate.net

The ability of this compound to act as a bidentate ligand allows it to form a stable, five-membered ring with a metal ion, a process known as chelation. Compounds that can form such rings with metal ions are termed chelating agents. rsc.org The resulting complexes, or chelates, exhibit enhanced thermodynamic stability compared to complexes with comparable monodentate ligands. This chelating ability is characteristic of the hydroxypyridinone class of molecules, which are recognized as excellent tools for engineering metal-chelating agents with high affinity for various metal ions. rsc.orgresearchgate.net

Supramolecular Chemistry and Self-Assembly

This compound is a versatile building block in supramolecular chemistry, a field that explores the assembly of molecules into complex, functional structures through non-covalent interactions. longdom.org Its unique combination of a pyridine ring, a hydroxyl group, and an aldehyde function allows it to participate in a variety of self-assembly processes, leading to the formation of intricate and highly ordered architectures. nih.gov The strategic placement of these functional groups enables it to act as a ligand, directing the assembly of metal ions into discrete, well-defined structures. nih.gov

Synthesis of Self-Assembled Metal-Organic Cages (e.g., Fe(II)8L6 Cubic Cages)

The aldehyde group on this compound is particularly useful for synthesizing complex ligands through Schiff-base condensation reactions. These reactions form imines, which, when incorporated into larger molecular scaffolds, can coordinate with metal ions to drive the self-assembly of metal-organic cages (MOCs). rsc.org MOCs are discrete, three-dimensional structures with internal cavities that can encapsulate guest molecules. rsc.org

A notable example of this strategy is the formation of Fe(II)₈L₆ cubic cages. While direct synthesis using a ligand derived solely from this compound is a specific research goal, the principle is well-established with analogous structures. In this approach, a tritopic ligand (L) is synthesized, often by reacting a central core molecule with three equivalents of an aldehyde-containing compound like this compound. This ligand is then mixed with an iron(II) salt, such as Fe(BF₄)₂. The metal ions and ligands spontaneously self-assemble, with the Fe(II) ions acting as the vertices and the organic ligands (L) spanning the faces of the cube, resulting in a highly symmetric Fe(II)₈L₆ architecture. mdpi.com The coordination geometry of the Fe(II) centers in these cages can be either high-spin or low-spin, influencing the cage's magnetic and electronic properties. mdpi.com

Structural Parameters of a Representative High-Spin Fe(II)₈Pd₆L₈ Cubic Cage

| Parameter | Value | Significance |

|---|---|---|

| Fe(II) Coordination Geometry | Distorted Octahedral | Determines the overall shape and symmetry of the cage vertices. mdpi.com |

| Average Fe-N Bond Length (100 K) | 2.19 Å | Indicates the nature of the metal-ligand bond and the spin state of the iron center. mdpi.com |

| Average Octahedral Distortion (Σ) | 131.3° | Quantifies the deviation from a perfect octahedral environment, affecting the cage's properties. mdpi.com |

Construction of Metal-Organic Architectures (e.g., Helicates, Catenanes, Rotaxanes, Grids)

The principles of coordination-driven self-assembly that apply to cages also extend to other complex metal-organic architectures. Ligands derived from this compound can be designed to form a variety of topologies upon coordination with metal ions.

Helicates: Linear, flexible ligands can wrap around a series of metal ions to form helical structures. The pyridine and aldehyde/imine functionalities are ideal for directing this type of assembly.

Catenanes: These are mechanically interlocked molecules resembling linked rings. nih.gov Metal-templated synthesis is a powerful method for creating catenanes, where a ligand coordinates to a metal ion in a specific orientation that facilitates a subsequent ring-closing reaction, trapping one ring within another. nih.gov For instance, a ligand incorporating a 2,6-diiminopyridine unit, which can be formed from 2,6-diformylpyridine (a related compound), can be used to assemble longdom.orgcatenanes under thermodynamic control. nih.gov

Rotaxanes: These consist of a linear "axle" molecule threaded through a macrocyclic "wheel," with bulky stopper groups preventing disassembly. The coordination of ligands to metal centers can serve as the template for threading the axle through the wheel before the stoppers are attached.

Grids: The combination of linear ligands with metal ions that have a square-planar coordination geometry, such as Pd(II), can lead to the formation of two-dimensional grid-like structures. mdpi.com

The synthesis of these architectures is a testament to the precise control over molecular organization offered by supramolecular chemistry. longdom.org

Integration into Photoswitchable Systems for Guest Release/Uptake

An exciting application of these supramolecular systems is the development of materials that can respond to external stimuli, such as light. By incorporating a photoresponsive moiety into the ligand structure derived from this compound, it is possible to create photoswitchable MOCs and other architectures.

The fundamental principle involves a light-induced conformational change in the ligand, which in turn alters the structure or stability of the host assembly. nih.gov For example, a ligand containing an azobenzene (B91143) unit can switch between its trans and cis isomers upon irradiation with UV or visible light. This change in shape can alter the size of the MOC's cavity or open/close a portal, leading to the controlled uptake or release of a guest molecule. This "on-off" switching capability is highly sought after for applications in targeted drug delivery and molecular sensing. nih.gov

Catalysis and Material Science Applications

The reactivity of the aldehyde and hydroxyl groups, combined with the coordinating ability of the pyridine ring, makes this compound a valuable precursor in catalysis and material science.

Role in Catalytic Oxidation

While this compound itself is more of a building block, the chemical motifs it contains are central to catalytic oxidation processes. The oxidation of an aldehyde to a carboxylic acid is a key transformation in organic synthesis. For instance, the oxidation of the related bio-based platform molecule 5-hydroxymethylfurfural (B1680220) (HMF) to 2,5-furandicarboxylic acid (FDCA) involves the oxidation of both an alcohol and an aldehyde group. mdpi.commdpi.com

Heterogeneous catalysts, often based on noble metals like platinum or palladium supported on carbon, are highly effective for these reactions. mdpi.comrsc.org The presence of hydroxyl groups can influence the reaction pathway and selectivity. Moreover, metal-organic frameworks and cages built from ligands containing these functionalities can act as nanoreactors, encapsulating substrates and facilitating their conversion with high efficiency and selectivity. The development of catalysts based on earth-abundant metals for such oxidation reactions is an area of active research. mdpi.com

Key Intermediates in the Catalytic Oxidation of HMF to FDCA

| Abbreviation | Full Compound Name | Key Functional Group Transformation |

|---|---|---|

| HMF | 5-Hydroxymethylfurfural | Starting Material (Alcohol and Aldehyde) mdpi.com |

| DFF | 2,5-Diformylfuran | Alcohol → Aldehyde mdpi.com |

| HMFCA | 5-Hydroxymethyl-2-furancarboxylic acid | Aldehyde → Carboxylic Acid mdpi.com |

| FFCA | 5-Formyl-2-furancarboxylic acid | Intermediate to FDCA mdpi.com |

| FDCA | 2,5-Furandicarboxylic acid | Final Product (Dicarboxylic Acid) mdpi.com |

Application in the Production of Dyes and Pigments

The chromophoric nature of the pyridine ring and the potential for forming extended conjugated systems make this compound a useful precursor in the synthesis of dyes and pigments. The formation of metal complexes often leads to intensely colored compounds. mdpi.com The color arises from electronic transitions (d-d transitions or charge-transfer bands) that are highly dependent on the nature of the metal ion and the ligand.

By reacting this compound with other aromatic amines or phenols, a wide variety of Schiff-base ligands can be created. These ligands, upon complexation with transition metals like copper, cobalt, or nickel, can form stable and brightly colored pigments. The properties of these pigments, such as color, lightfastness, and thermal stability, can be fine-tuned by modifying the ligand structure or changing the metal ion. researchgate.net The use of such coordination compounds is a well-established strategy in the pigment industry to access a broad palette of colors. researchgate.net

Precursor for Ligands in Metal-Organic Frameworks

This compound serves as a valuable precursor in the synthesis of bespoke organic ligands for the construction of Metal-Organic Frameworks (MOFs). MOFs are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic molecules, known as linkers or ligands. The properties and functionality of a MOF are largely dictated by the nature of its organic linkers. The bifunctional nature of this compound, possessing both a hydroxyl and an aldehyde group on a pyridine backbone, allows for versatile synthetic modifications to create ligands with specific geometries and chemical functionalities.

The aldehyde group can readily undergo condensation reactions, such as Schiff base formation with various amines, to introduce new functional groups and extend the ligand structure. This adaptability is crucial for tuning the pore size, surface area, and chemical environment within the resulting MOF. For instance, reaction with amino-functionalized aromatic compounds can yield larger, more complex ligands capable of forming MOFs with intricate topologies and high porosity.

The hydroxyl group, along with the pyridine nitrogen, can act as a coordination site for metal ions. The position of the hydroxyl group relative to the pyridine nitrogen and the aldehyde-derived functionality influences the coordination mode and the geometry of the resulting metal-ligand cluster. This, in turn, directs the self-assembly process and the final architecture of the MOF. While direct use of this compound-derived ligands in widely known MOFs is not extensively documented in publicly available research, its structural motifs are analogous to other functionalized pyridine-based linkers employed in MOF synthesis. The principles of ligand design for MOFs suggest that ligands derived from this compound could be instrumental in developing new MOFs with tailored properties for applications in gas storage, separation, and catalysis.

Development of Functionalized Nanocatalysts (e.g., Pd-Schiff Base Complexes)

The reactivity of this compound is particularly well-suited for the development of functionalized nanocatalysts, most notably through the formation of palladium-Schiff base complexes. Schiff base ligands, formed by the condensation of the aldehyde group of this compound with a primary amine, are excellent chelating agents for transition metals like palladium.

The general synthetic route involves a two-step process:

Schiff Base Ligand Synthesis: this compound is reacted with a selected primary amine to form the corresponding Schiff base ligand. The choice of the amine allows for the introduction of various functionalities that can influence the solubility, stability, and catalytic activity of the final complex.

Complexation with Palladium: The resulting Schiff base ligand is then reacted with a palladium(II) salt, such as palladium(II) chloride or palladium(II) acetate, to form the Pd-Schiff base complex. The hydroxyl group and the imine nitrogen of the Schiff base, along with the pyridine nitrogen, can coordinate to the palladium center, forming a stable chelate.

These palladium complexes can be immobilized on solid supports, such as silica (B1680970), magnetic nanoparticles, or polymers, to create heterogeneous nanocatalysts. This heterogenization facilitates catalyst recovery and reuse, which is a significant advantage in industrial applications. The catalytic activity of these materials stems from the palladium center, which can catalyze a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira reactions. The Schiff base ligand plays a crucial role in stabilizing the palladium nanoparticles, preventing their aggregation, and modulating their electronic properties, which in turn affects their catalytic performance.

While specific examples detailing the use of this compound in Pd-Schiff base nanocatalysts are not prevalent in readily accessible literature, the established chemistry of similar salicylaldehyde and pyridine-aldehyde derivatives provides a strong basis for its potential in this area. The electronic properties of the hydroxypyridine ring are expected to influence the electron density at the palladium center, thereby impacting the catalytic cycle.

Potential in Sensor Development (Fluorescence Properties)

This compound and its derivatives hold potential for the development of chemical sensors, particularly those based on fluorescence. The hydroxypyridine core is a known fluorophore, and its emission properties can be sensitive to the local chemical environment. The presence of the aldehyde group provides a reactive handle for introducing specific recognition moieties that can interact with target analytes.

The general principle behind the design of a fluorescent sensor based on this compound would involve the following components:

Fluorophore: The 5-hydroxypyridine unit.

Receptor: A functional group, introduced via reaction with the aldehyde, that selectively binds to the target analyte.

Signaling Mechanism: The binding event between the receptor and the analyte should induce a change in the fluorescence properties of the hydroxypyridine fluorophore. This change can be an enhancement ("turn-on" sensor), a quenching ("turn-off" sensor), or a shift in the emission wavelength.

For example, a Schiff base derivative of this compound could be designed to bind to a specific metal ion. Upon binding, the conformation of the molecule might change, or the electronic properties of the fluorophore could be perturbed through photoinduced electron transfer (PET) or intramolecular charge transfer (ICT) mechanisms, leading to a detectable change in fluorescence.

While dedicated studies on the fluorescence properties and sensor applications of this compound itself are limited in the available scientific literature, the fundamental principles of fluorescent sensor design and the known fluorescence of the hydroxypyridine scaffold suggest its promise in this field. Further research would be needed to explore its photophysical properties and to design and synthesize specific sensor molecules for various analytes.

Reversible Conjugation Strategies in Chemical Biology

Design of Hydroxybenzylammonium-Based Traceless Linkers

In the field of chemical biology, traceless linkers are molecules that can be used to temporarily attach a payload, such as a drug or a polymer, to a biomolecule, typically at an amine group. The linker can then be cleaved under specific conditions to release the unmodified biomolecule. While this compound is not a direct example of a hydroxybenzylammonium linker, its core structure as a hydroxypyridyl carbaldehyde provides a conceptual framework for designing analogous pyridyl-based traceless linkers.

The design of hydroxybenzylammonium-based traceless linkers relies on the formation of a quaternary ammonium (B1175870) salt that can undergo a self-immolative 1,6-elimination reaction to release an amine. This process is initiated by the deprotonation of the phenolic hydroxyl group, which triggers the formation of a quinone methide intermediate and the subsequent release of the conjugated amine.

A hypothetical linker derived from this compound would involve the reduction of the aldehyde to an alcohol, followed by conversion to a leaving group and reaction with a tertiary amine to form a pyridinium (B92312) salt. The payload would be attached to this pyridinium moiety. The release of the payload would be triggered by a change in pH or other stimuli that would facilitate the elimination reaction. The electronic properties of the pyridine ring are expected to play a significant role in the stability of the linker and the kinetics of the release. The electron-withdrawing nature of the pyridine nitrogen could influence the acidity of the hydroxyl group and the stability of the quinone methide-like intermediate.

Kinetic Studies of Amine Release from Conjugates

The kinetics of amine release from hydroxybenzylammonium-based conjugates are a critical parameter in their design and application. The rate of release determines the timeframe over which the native biomolecule is regenerated. These kinetics are typically studied by monitoring the appearance of the released amine or the disappearance of the conjugate over time, often using techniques like HPLC or NMR spectroscopy.

For a hypothetical traceless linker based on a 5-hydroxypyridyl scaffold, the kinetics of amine release would be influenced by several factors:

Substituents on the Pyridine Ring: Additional electron-donating or electron-withdrawing groups on the pyridine ring could be used to tune the release kinetics. Electron-donating groups would be expected to stabilize the intermediate and potentially accelerate the release, while electron-withdrawing groups might have the opposite effect.

Steric Hindrance: The steric environment around the linker can also influence the rate of release by affecting the conformation required for the elimination reaction.

Kinetic studies would involve synthesizing the pyridyl-based linker-amine conjugate and measuring the rate of amine release under controlled conditions of pH and temperature. The data would typically be fitted to a first-order kinetic model to determine the rate constant (k) and the half-life (t½) of the release process.

Below is an interactive data table illustrating hypothetical kinetic data for a series of pyridyl-based linkers with different substituents, demonstrating how electronic effects could modulate the release rate.

| Linker Derivative (Substituent) | Rate Constant (k) (s⁻¹) | Half-life (t½) (hours) |

| Unsubstituted | 1.0 x 10⁻⁵ | 19.3 |

| Electron-Donating Group (-OCH₃) | 5.0 x 10⁻⁵ | 3.9 |

| Electron-Withdrawing Group (-Cl) | 5.0 x 10⁻⁶ | 38.5 |

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the expected trends based on electronic effects.

Biological and Medicinal Research Endeavors with 5 Hydroxypicolinaldehyde

Mechanism of Action in Biological Systems

The biological activities of 5-hydroxypicolinaldehyde thiosemicarbazone are predicated on a cascade of events initiated by its potent metal-chelating properties. These interactions disrupt several vital intracellular pathways, ultimately leading to cytotoxic effects in rapidly proliferating cells.

The thiosemicarbazone moiety of 5-HP is a powerful tridentate chelator, meaning it can bind tightly to a central metal atom at three points. This structure has a high affinity for transition metals, most notably iron (Fe) and copper (Cu). researchgate.netbenthamopenarchives.com Thiosemicarbazones typically coordinate with metal ions through their sulfur and nitrogen atoms, forming stable complexes. researchgate.netsemanticscholar.org This ability to sequester essential metal ions is a cornerstone of their biological effect.

Pioneering research recognized this property, leading to a clinical trial of this compound thiosemicarbazone (designated 5-HP or NSC-107392) that specifically investigated its iron-chelating capabilities in patients with leukemia. nih.gov By binding to intracellular iron, 5-HP disrupts the pool of this essential metal, making it unavailable for critical metabolic processes. nih.govnih.gov

A direct and critical consequence of iron chelation is the inhibition of iron-dependent enzymes. ingentaconnect.com The primary target identified for this class of compounds is ribonucleotide reductase (RR), the rate-limiting enzyme responsible for converting ribonucleotides into deoxyribonucleotides—the essential building blocks for DNA synthesis and repair. ingentaconnect.comashpublications.orgmdpi.com

Ribonucleotide reductase requires an iron-cofactor-generated tyrosyl free radical for its catalytic activity. benthamopenarchives.com The iron-chelating action of 5-HP and related thiosemicarbazones inhibits the enzyme through one of two proposed mechanisms:

Iron Depletion: The chelator removes the essential iron cofactor from the enzyme, rendering it inactive. nih.gov

Redox-Active Complex Formation: The chelator forms a complex with iron (Fe-5-HP) that can engage in redox cycling. This process can generate reactive oxygen species (ROS) that destroy the enzyme's vital tyrosyl radical, thereby inactivating it. benthamopenarchives.comingentaconnect.comsciforum.net

The introduction of a potent chelating agent like 5-HP into a biological system fundamentally interferes with the tightly regulated balance of metal ions, known as metal ion homeostasis. nih.gov Cells maintain specific concentrations of metals like iron and copper for normal function. By binding to these ions, 5-HP alters their availability and distribution, impacting a wide range of cellular activities beyond just ribonucleotide reductase. This disruption can affect mitochondrial respiration and other metabolic pathways that rely on metal cofactors, further contributing to cellular dysfunction. nih.gov

The interference with nucleic acid synthesis is a direct downstream effect of the inhibition of ribonucleotide reductase. ashpublications.org Without an adequate supply of deoxyribonucleotides, DNA replication and repair are severely hampered. mdpi.comwikipedia.org Studies on structurally related α-(N)-heterocyclic carboxaldehyde thiosemicarbazones have demonstrated that these compounds markedly inhibit the incorporation of radiolabeled precursors, such as cytidine, into DNA, providing direct evidence of their ability to block this critical pathway. nih.gov This blockade of DNA synthesis is a primary driver of the antiproliferative effects observed with this class of compounds.

Anticancer Research

The collective mechanisms of action—iron chelation, inhibition of ribonucleotide reductase, cell cycle arrest, and disruption of DNA synthesis—make this compound thiosemicarbazone a compound of significant interest in anticancer research. nih.govingentaconnect.comashpublications.org Cancer cells are characterized by rapid proliferation, which creates a high demand for iron and an elevated activity of ribonucleotide reductase to sustain continuous DNA replication. ingentaconnect.commdpi.com This metabolic state makes them particularly vulnerable to agents that target these pathways.

The anticancer potential of 5-HP was evaluated in a clinical trial involving adult and pediatric patients with leukemia. nih.gov The research into related thiosemicarbazones has further solidified the therapeutic rationale. For instance, derivatives of 2-acetylpyridine (B122185) thiosemicarbazone and "hybrid" chelators derived from 2-hydroxy-1-naphthylaldehyde thiosemicarbazone have demonstrated potent and selective antiproliferative activity against various tumor cell lines, with IC₅₀ values (the concentration required to inhibit the growth of 50% of cells) in the low micromolar to nanomolar range. ashpublications.orgacs.org

Table 1: Antiproliferative Activity of Selected Thiosemicarbazones

A summary of the 50% inhibitory concentration (IC₅₀) values for various thiosemicarbazone compounds against a human neuroepithelioma cell line, demonstrating the high potency of this class of agents.

| Compound | Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|

| 2-hydroxy-1-naphthylaldehyde thiosemicarbazone (NT) | SK-N-MC (Neuroepithelioma) | 0.5 | ashpublications.org |

| 2-hydroxy-1-naphthylaldehyde-4-methyl-3-thiosemicarbazone (N4mT) | SK-N-MC (Neuroepithelioma) | 0.5 | ashpublications.org |

| 2-hydroxy-1-naphthylaldehyde-4,4-dimethyl-3-thiosemicarbazone (N44mT) | SK-N-MC (Neuroepithelioma) | 1.5 | ashpublications.org |

| Desferrioxamine (DFO) | SK-N-MC (Neuroepithelioma) | 22 | ashpublications.org |

These findings underscore the principle that targeting iron metabolism and DNA synthesis via potent chelators is a viable strategy in cancer therapy. The research on this compound thiosemicarbazone and its analogs continues to inform the development of novel anticancer agents.

Cytotoxic Effects on Cancer Cell Lines (e.g., A59, Hep-G2)

While thiosemicarbazones as a class of compounds have been evaluated for their anticancer activity against various cell lines, including the human lung cancer cell line A549 and the human liver cancer cell line Hep-G2, specific IC50 data for this compound thiosemicarbazone on these particular cell lines is not detailed in the available research. vanmedjournal.comresearchgate.netjksus.org Generally, the cytotoxic effects of novel benzimidazole (B57391) derivatives have been demonstrated on both A549 and HepG2 cells, indicating these cell lines are standard models for evaluating potential anticancer agents. vanmedjournal.comresearchgate.netjksus.org Studies on other novel thiosemicarbazone compounds have confirmed cytotoxic activity against the A549 cell line. researchgate.net The primary mechanism for this cytotoxicity in the broader class of thiosemicarbazones is linked to their ability to interfere with cellular processes essential for cancer cell proliferation. researchgate.net

Induction of Apoptosis in Cancer Cells

A key mechanism behind the anticancer properties of thiosemicarbazone derivatives is their ability to induce apoptosis, or programmed cell death, in cancer cells. researchgate.net Apoptosis is a critical pathway for eliminating damaged or neoplastic cells and is a primary target for many chemotherapy agents. Current time information in Moscow, RU. The induction of apoptosis by thiosemicarbazones prevents cancer cells from proliferating uncontrollably. jksus.org Research on related compounds has shown that this apoptotic induction can be significant; for instance, treating A549 cells with certain thiosemicarbazone-conjugated nanoparticles led to apoptosis in a high percentage of the cells and an increase in the expression of pro-apoptotic genes like bax. researchgate.net

In Vivo Studies and Tumor Reduction

Computational Approaches in Anticancer Drug Development

Computational methods are integral to modern drug discovery, allowing researchers to predict molecular interactions, understand mechanisms of action, and design more effective therapeutic agents.

Specific molecular docking and molecular dynamics simulation studies for this compound or its thiosemicarbazone derivative were not identified in the reviewed scientific literature. These techniques are commonly used to model the interaction between a small molecule and a protein target at the atomic level, helping to predict binding affinity and conformational changes. researchgate.netnih.gov

No specific Quantitative Structure-Activity Relationship (QSAR) studies for this compound or its thiosemicarbazone derivative were found in the surveyed research. QSAR models are computational tools used to correlate the chemical structure of compounds with their biological activity, which can guide the design of new, more potent derivatives. researchgate.net

Integrative systems biology, which combines genomics and proteomics, has been used to understand the mechanisms of action of various anticancer compounds. In this context, this compound thiosemicarbazone (5-HP) has been identified and classified within large-scale analyses.

One study utilized an integrative approach to build classifiers that predict the chemosensitivity of cancer cell lines to a wide range of drugs. nih.gov In this research, this compound thiosemicarbazone was associated with the protein MGMT (O-6-methylguanine-DNA methyltransferase), a key DNA repair protein, suggesting its activity may be linked to DNA repair pathways. nih.gov

Furthermore, NCI-COMPARE analysis, a computational tool that relates the activity pattern of a compound to a database of known anticancer agents, was used to predict the mechanism of action of novel compounds. In one such analysis, the activity of a new anthraquinone (B42736) derivative (NSC757963) was strongly correlated with that of this compound thiosemicarbazone. plos.org This correlation identified 5-HP as a DNA antimetabolite. plos.org

| Compound | Correlated Agent | Pearson Correlation Coefficient (PCC) | Inferred Mechanism of Action |

|---|---|---|---|

| NSC757963 | This compound thiosemicarbazone (5-HP) | 0.552 | DNA Antimetabolite |

Antimicrobial Properties

The antimicrobial potential of this compound and its derivatives is an area of scientific interest.

While thiosemicarbazones as a chemical class are known to exhibit a broad spectrum of biological activities, including antibacterial effects, specific data on the inhibition of Gram-positive bacteria by this compound or this compound thiosemicarbazone is not detailed in the available research. researchgate.netresearchgate.netresearchgate.net Studies on other thiosemicarbazone derivatives have shown that their metal complexes, rather than the free ligands, can possess activity against Gram-positive bacteria. acs.org However, direct evidence and minimum inhibitory concentration (MIC) values for 5-HP against these bacteria are not provided in the reviewed literature.

Inhibition of Gram-Negative Bacteria

The pyridine (B92270) nucleus is a foundational structure in many compounds exhibiting therapeutic properties, including antimicrobial effects. mdpi.comnih.gov While specific studies detailing the activity of this compound against Gram-negative bacteria are not extensively documented, research on related compounds provides insight into its potential. For instance, derivatives of picolinaldehyde, the parent compound of this compound, have been investigated for antibacterial properties. mdpi.com Compounds featuring chloro and hydroxy groups on a pyridine framework have demonstrated excellent activity against various bacterial strains, including E. coli and P. aeruginosa. nih.gov The structural similarity suggests that this compound could serve as a scaffold for developing new antibacterial agents.

Research into quinoxaline-based compounds, which also feature nitrogen-containing heterocyclic rings, has identified potent broad-spectrum antibacterial agents. nih.gov This indicates that the general structural class to which this compound belongs is a promising area for the discovery of new antimicrobials.

Antifungal Activity

The hydroxypyridone scaffold, closely related to the structure of this compound, is known for its antifungal properties. A notable example is Rilopirox, a hydroxypyridone derivative that exhibits potent, fungicidal action against common fungal pathogens like Trichophyton mentagrophytes and Candida albicans. nih.gov Its mechanism is linked to its ability to chelate iron (Fe³⁺), an essential nutrient for fungal growth. nih.gov

Derivatives of nicotinic acid, another pyridine-based structure, have also shown significant antifungal activity against species such as C. albicans and A. niger, with efficacy comparable to standard drugs like fluconazole. nih.gov Furthermore, hydrazine-based compounds have been identified as possessing fungicidal activity against C. albicans, including drug-resistant strains. mdpi.com These findings underscore the potential of pyridine derivatives, including this compound, as candidates for novel antifungal drug development.

Antiviral Activity

Pyridine and its derivatives are integral to a wide array of compounds with demonstrated antiviral activities against viruses such as HIV, hepatitis B and C (HBV, HCV), and respiratory syncytial virus (RSV). nih.gov The pyridine ring serves as a crucial pharmacophore that can be modified to target various stages of the viral life cycle. nih.gov For example, certain picolinaldehyde derivatives have shown excellent activity against coxsackievirus B5 and echovirus 7. mdpi.com

The development of antiviral agents often involves modifying existing compounds to enhance their efficacy and reduce toxicity. mdpi.com Given the established importance of the pyridine scaffold in antiviral drug discovery, this compound represents a valuable starting point for the synthesis of new antiviral candidates. nih.govnih.gov

Role in Drug Development and Design of Metal-Chelating Agents

A primary and well-recognized role for compounds like this compound in drug design stems from their inherent ability to act as metal-chelating agents. nih.govmdpi.com The arrangement of the hydroxyl group and the aldehyde group on the pyridine ring allows it to bind tightly to metal ions, forming a stable complex. This property is central to chelation therapy, which is used to treat diseases caused by metal ion imbalance. nih.govresearchgate.net

Hydroxypyridinones (HPs) are excellent examples of this principle in action. They are used to engineer a variety of chelating agents with a high affinity for hard metal ions. mdpi.com Deferiprone, a hydroxypyridinone-based drug, is an orally active chelator used to treat iron overload. nih.gov The design of such molecules can be tuned to improve their pharmacokinetic properties and the stability of the metal complexes they form. mdpi.com

The metal-chelating ability of these compounds is also crucial for inhibiting metalloenzymes—enzymes that require a metal ion for their activity. nih.gov By sequestering the essential metal ion from the enzyme's active site, these agents can effectively shut down the enzyme's function. This approach has been used to develop inhibitors for enzymes implicated in cancer and neurodegenerative diseases. nih.govnih.gov Given its structure, this compound is a prime candidate for development as a therapeutic agent acting via metal chelation. rsc.org

Comparison with Structurally Similar Compounds and Analogues

The bioactivity of this compound can be better understood by comparing it to its structural analogues, where different chemical groups are substituted at various positions on the pyridine ring.

Structural and Functional Differences

The function of a molecule is intrinsically linked to its structure. Substituting the hydroxyl group at the 5-position of picolinaldehyde with other groups like a trifluoromethyl (CF₃) or a methyl (CH₃) group, or adding a chlorine (Cl) atom, drastically alters the molecule's electronic properties, lipophilicity, and size.

This compound : The hydroxyl (-OH) group is electron-donating and can participate in hydrogen bonding. Its key feature is its ability to act as part of a bidentate metal-chelating system with the adjacent aldehyde.

5-(Trifluoromethyl)picolinaldehyde : The trifluoromethyl (-CF₃) group is strongly electron-withdrawing. This property can enhance the potency of a drug by altering its interaction with biological targets. It also increases the molecule's lipophilicity (fat-solubility), which can improve its ability to cross cell membranes.

5-Methylpicolinaldehyde : The methyl (-CH₃) group is weakly electron-donating and increases lipophilicity, though to a lesser extent than a -CF₃ group.

6-Chloro-5-hydroxypicolinaldehyde : The addition of a chlorine atom makes the molecule more lipophilic. As an electron-withdrawing group, it can influence the acidity of the nearby hydroxyl group, potentially affecting its metal-chelating ability and interactions with biological targets. nih.gov

These structural modifications are a key strategy in drug design, used to fine-tune the activity, selectivity, and pharmacokinetic properties of a lead compound.

Bioactivity and Applications of Analogues (e.g., 5-(Trifluoromethyl)picolinaldehyde, 5-Methylpicolinaldehyde, 6-Chloro-5-hydroxypicolinaldehyde)

The bioactivities of these analogues reflect their structural differences.

5-(Trifluoromethyl)picolinaldehyde : This compound is primarily used as a versatile building block in the synthesis of more complex pharmaceutical intermediates and agrochemicals. Its potent electron-withdrawing trifluoromethyl group is leveraged to enhance the metabolic stability and bioavailability of final drug products. It is particularly common in the preparation of kinase inhibitors.

5-Methylpicolinaldehyde : While specific, extensive bioactivity data is not readily available, its structural features are found in various biologically active pyridine derivatives. For example, some 5-methyl-thiazolo[4,5-b]pyridin-2-ones have shown moderate antimicrobial activity.

6-Chloro-5-hydroxypicolinaldehyde : The presence of both chloro and hydroxy groups on pyridine rings is a feature in many compounds with significant antimicrobial activity. nih.gov Halogenated 8-hydroxyquinolines, which are structurally related, have also been investigated for anticancer activity, with chloro-analogues showing high potency. nih.gov This suggests that 6-Chloro-5-hydroxypicolinaldehyde could serve as a valuable scaffold for developing new therapeutic agents.

The table below summarizes the key features and known applications of these analogues.

| Compound | Key Structural Feature | Primary Role / Application |

|---|---|---|

| This compound | -OH group; Metal-chelating site | Potential metal-chelating agent; Scaffold for drug design |

| 5-(Trifluoromethyl)picolinaldehyde | -CF₃ group; Electron-withdrawing, lipophilic | Building block for pharmaceuticals and agrochemicals (e.g., kinase inhibitors) |

| 5-Methylpicolinaldehyde | -CH₃ group; Electron-donating, lipophilic | Scaffold for bioactive pyridine derivatives |

| 6-Chloro-5-hydroxypicolinaldehyde | -Cl and -OH groups; Lipophilic, electron-withdrawing | Potential scaffold for antimicrobial and anticancer agents |

Reactivity and Biotransformation of Related Compounds

The reactivity of picolinaldehyde and its derivatives is a focal point of scientific investigation due to its direct implications for their biological activity. The aldehyde functional group, being an electrophilic center, is prone to nucleophilic attack. This reactivity is fundamental to many biological interactions, including the formation of Schiff bases with primary amines, such as the lysine (B10760008) residues in proteins. This covalent modification can alter the structure and function of proteins, a mechanism that can be harnessed for therapeutic benefit.

The pyridine ring, being an electron-deficient aromatic system, influences the reactivity of the aldehyde group and is itself a site for potential metabolic modification. The nitrogen atom in the pyridine ring can modulate the electronic properties of the entire molecule, affecting its binding to enzymes and receptors.

Chemical Reactivity and Transformation

The chemical transformations of pyridine aldehydes are diverse. The aldehyde group can undergo a variety of reactions, including oxidation to a carboxylic acid and reduction to an alcohol. The pyridine ring can also be subject to modification, although its electron-deficient nature makes it less susceptible to electrophilic substitution than benzene (B151609) derivatives.

One notable reaction of pyridine-2-carboxaldehyde derivatives is their ability to form stable complexes with metal ions, acting as bidentate ligands. This chelating property can be significant in biological systems, where metal ions play crucial roles in various enzymatic and signaling pathways.

Enzymatic Biotransformation